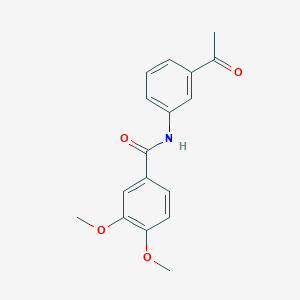

N-(3-acetylphenyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

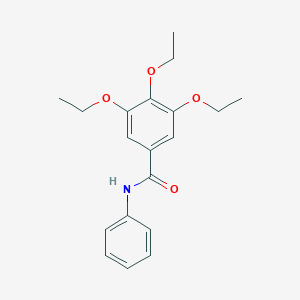

“N-(3-acetylphenyl)-3,4-dimethoxybenzamide” is likely a type of organic compound known as an amide, which is derived from carboxylic acids . The “3,4-dimethoxy” part suggests the presence of two methoxy (OCH3) groups on the benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(3-acetylphenyl)-3,4-dimethoxybenzamide” are not available, similar compounds are often synthesized via reactions involving amines . For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction .Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-3,4-dimethoxybenzamide” would likely include a benzene ring with acetyl (CH3CO) and amide (CONH2) functional groups, as well as two methoxy (OCH3) groups .Chemical Reactions Analysis

Again, while specific reactions involving “N-(3-acetylphenyl)-3,4-dimethoxybenzamide” are not available, similar compounds such as isocyanates are known to be reactive towards a variety of nucleophiles, including alcohols and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetylphenyl)-3,4-dimethoxybenzamide” would depend on its specific structure. For instance, “N-(3-acetylphenyl)-3-ethoxybenzamide” has a molecular weight of 283.32 g/mol and a topological polar surface area of 55.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives : Research has been conducted on synthesizing related benzamide derivatives and investigating their structural characteristics. For instance, studies on the synthesis and Heck cyclization of syn- and anti-atropisomers of related N-acyl-N-derivatives reveal insights into the molecular structure and potential synthetic applications of these compounds (Skladchikov, Suponitskii, & Gataullin, 2013). Another study on the regioselective ortho-acetoxylation/methoxylation of N-(2-benzoylphenyl)benzamides via substrate directed C–H activation highlights the precision in modifying chemical structures for desired outcomes (Reddy, Revathi, Reddy, & Yadav, 2011).

Characterization of Molecular Interactions : The molecular structure of related compounds has been a subject of study to understand the influence of intermolecular interactions on molecular geometry. Research into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, for example, provides valuable information on the effects of dimerization and crystal packing on the molecular structure, which is crucial for understanding the compound's chemical behavior and potential applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Biological Activity and Applications

Potential Therapeutic Applications : Although direct studies on N-(3-acetylphenyl)-3,4-dimethoxybenzamide are limited, research into similar compounds provides a glimpse into the possible therapeutic uses of such chemicals. For instance, the synthesis and evaluation of antioxidant activities of phenol derivatives from related compounds highlight the potential for these chemicals to exhibit antioxidant properties, which could have implications for developing treatments against oxidative stress-related conditions (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).

Analytical and Sensor Applications : The development of sensors and analytical methods using related benzamide derivatives showcases the versatility of these compounds beyond therapeutic uses. A study on the simultaneous determination of N-acetylcysteine and acetaminophen by voltammetric method using a modified electrode highlights how derivatives of benzamides can be utilized in analytical chemistry for precise measurement of pharmaceutical compounds (Ensafi, Karimi-Maleh, Mallakpour, & Hatami, 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “N-(3-acetylphenyl)-3,4-dimethoxybenzamide” would likely depend on its properties and potential applications. For instance, there is ongoing research into the properties of synthetic polymers, which could potentially include compounds like "N-(3-acetylphenyl)-3,4-dimethoxybenzamide" .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(9-12)18-17(20)13-7-8-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNDIQAPSXXUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366803 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

CAS RN |

5557-22-2 |

Source

|

| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)

![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)